GTx-007

Description

What is Andarine?

Andarine, also known as GTx-007 S-4, S-40503, and 8, is a specific Non-steroidal Androgen Receptor (AR) antagonist with Ki of 4 nM, a tissue-selective drug to anabolic organs.

Andarine is an orally active partial agonist of androgen receptors. It is a SARM designed to treat Osteoporosis as well as muscle degeneration.

SARMs (selective androgen receptor modifiers) are medications that can bind to the androgen receptor (AR), which is testosterone's principal source of action.

In the beginning, Andarine was described as the perfect SARM due to its excellent oral bioavailability and bone and muscle-building effects (studied on animals).

The United States and marine and other SARMs are only utilized for research and medical testing to determine the drug's effectiveness.

The biological activity of Andarine

Andarine is not as effective in its anabolic and anabolic effects as other SARMs. Andarine has potent and efficient anabolic effects and causes an increase in growth rate in the prostate, seminal vesicles and levator ani muscles with an ED50 that is 0.43 mg/day. 0.55 mg/day, or 0.14 mg/day according to. Andarine reduced prostate weight, with similar effectiveness to finasteride but without causing any decrease in muscle mass or anti-androgenic negative effects. Andarine exhibits a pharmacological effect that is selective to tissue and dramatically reduces the weight of the prostate to 79.4 percent, with a dosage of 0.5 mg/day in rats that are not damaged. Andarine (GTx-007) can be used to block dihydrotestosterone's binding to its receptors in the prostate gland. However, its partial agonist actions at androgen receptors eliminate the negative reactions associated with anti-androgenic medications traditionally used in treating BPH.

The mechanism of action Andarine

Andarine has a high affinity to the estrogen receptor (AR) and consequently mimics testosterone's effects. However, its effects are more effective in bones and muscles than in reproductive organs.

Potential Applications of Andarine

1.) Could Increase Muscle Mass

When given to castrated rats for four weeks, Andarine increased muscle weight as markedly as DHT (dihydrotestosterone).

Twelve weeks after the castration, Andarine has recovered an enviable muscle (muscle) weight in rats.

2.) Could increase bone strength and fight Osteoporosis

Andarine enhanced bone strength and density in male castrated rats and women whose ovaries have been removed (this is a standard animal model for Osteoporosis).

Andarine can be particularly useful in the case of Osteoporosis since, aside from increasing the density of bones, it enhances the strength of muscles which could decrease the chance of falling and fractures.

3) Fat Loss

In female rats where ovaries were removed, aside from enhancing bone strength, Andarine also reduced body fat.

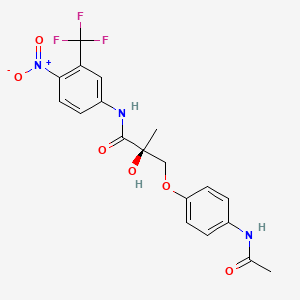

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O6/c1-11(26)23-12-3-6-14(7-4-12)31-10-18(2,28)17(27)24-13-5-8-16(25(29)30)15(9-13)19(20,21)22/h3-9,28H,10H2,1-2H3,(H,23,26)(H,24,27)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXVTLGIDOACBJ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCC(C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)OC[C@@](C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193187 | |

| Record name | Andarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401900-40-1 | |

| Record name | Andarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401900-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Andarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401900401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Andarine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Andarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 401900-40-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UT2HAH49H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comparative Analysis of the Developmental Trajectories of Enobosarm (GTx-024) and GTx-007

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic agents that exhibit tissue-selective activation of the androgen receptor (AR), offering the potential for anabolic benefits in muscle and bone with reduced androgenic side effects. This technical guide provides a comprehensive comparison of the development of two prominent nonsteroidal SARMs originating from the same discovery program at GTx, Inc.: enobosarm (GTx-024) and its predecessor, GTx-007 (andarine). While both compounds demonstrated promise in early preclinical studies, their developmental paths diverged significantly. Enobosarm has progressed through extensive clinical evaluation for multiple indications and remains under active investigation. In contrast, the development of GTx-007 was halted, reportedly due to the emergence of adverse visual effects in early clinical trials. This guide delves into the preclinical and clinical data, experimental methodologies, and underlying signaling pathways to provide a detailed comparative analysis for researchers and drug development professionals.

Introduction

The androgen receptor (AR) is a crucial mediator of the anabolic and androgenic effects of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). While steroidal androgens have therapeutic applications, their use is often limited by a lack of tissue selectivity, leading to a range of undesirable side effects.[1] The development of nonsteroidal SARMs was driven by the goal of dissociating the anabolic effects on muscle and bone from the androgenic effects on tissues such as the prostate and skin.[1]

GTx, Inc. was a key player in the development of a portfolio of SARM candidates. Among these, GTx-007 (andarine) was one of the first to enter clinical development.[2] Subsequently, enobosarm (GTx-024), a structurally related analogue, emerged as a lead candidate with a more favorable preclinical profile and has since been the subject of numerous clinical trials.[3] This guide will dissect the developmental journeys of these two molecules, providing a technical comparison of their pharmacological profiles and clinical trajectories.

Comparative Data

Pharmacokinetic Properties

A comparative summary of the pharmacokinetic parameters of enobosarm and GTx-007 is presented below. Enobosarm exhibits a longer half-life in humans compared to the shorter half-life of GTx-007 observed in animals, a factor that likely contributed to its selection for further development.

| Parameter | Enobosarm (GTx-024) | GTx-007 (Andarine) |

| Bioavailability (oral, rats) | 100%[3] | High (rapidly absorbed)[4] |

| Elimination Half-life (humans) | 14-24 hours[3] | ~4 hours (in animals)[4] |

| Metabolism | CYP3A4, UGT1A1, UGT2B7[3] | Information not readily available |

| Excretion (rats) | Feces (70%), Urine (21-25%)[3] | Information not readily available |

| Peak Plasma Levels (animals) | Median 1.0 hours[3] | 48-84 minutes[4] |

Preclinical Efficacy: Anabolic vs. Androgenic Activity

Preclinical studies in rodent models were crucial in establishing the tissue-selective properties of both compounds. The Hershberger assay in castrated rats is a standard method to assess the anabolic (levator ani muscle weight) and androgenic (prostate and seminal vesicle weight) effects of SARMs.

| Model | Compound | Dose | Anabolic Effect (Levator Ani Muscle) | Androgenic Effect (Prostate Weight) | Reference |

| Castrated Male Rats | GTx-007 (S-4) | 0.5 mg/day | 101% of intact control | 32.5% of intact control | [2] |

| Intact Male Rats | GTx-007 (S-4) | 0.5 mg/day | Non-significant increase | Reduced to 79.4% of control | [2] |

| Orchidectomized Rats | Enobosarm (GTx-024) | Not specified | Equivalent to DHT | Limited effects | [5] |

Clinical Efficacy of Enobosarm (GTx-024)

Enobosarm has been evaluated in numerous clinical trials for various indications. A selection of key efficacy data is summarized below.

| Indication | Phase | Dose | Primary Outcome Measure | Key Finding | Reference |

| Cancer Cachexia | II | 1 mg, 3 mg/day | Total Lean Body Mass (LBM) | Significant increase in LBM at both doses.[4] | [4] |

| Healthy Elderly & Postmenopausal Women | II | 0.1, 0.3, 1, 3 mg/day | Total Lean Body Mass (LBM) | Dose-dependent increase in LBM; significant at 3 mg.[1] | [1] |

| Stress Urinary Incontinence | II | Not specified | Change in SUI episodes | Failed to meet primary endpoint.[6] | [6] |

| Obesity (with GLP-1 RA) | IIb | 3 mg, 6 mg/day | Total Lean Body Mass (LBM) | Significantly preserved LBM compared to placebo.[7] | [7] |

Experimental Protocols

Hershberger Bioassay for SARM Evaluation

The Hershberger bioassay is a standardized in vivo assay to screen for androgenic and antiandrogenic activity.[8][9]

-

Animal Model: Peripubertal male rats are castrated to create an androgen-deficient baseline.

-

Treatment: Animals are treated with the test compound (e.g., GTx-007 or enobosarm) with or without a reference androgen like testosterone propionate (B1217596) (TP) for a defined period, typically 10 consecutive days.[10]

-

Endpoints: At the end of the treatment period, specific androgen-responsive tissues are excised and weighed. These include:

-

Anabolic tissues: Levator ani-bulbocavernosus (LABC) muscle.

-

Androgenic tissues: Ventral prostate (VP), seminal vesicles (SV) plus coagulating glands, Cowper's glands (COW), and glans penis (GP).[9]

-

-

Analysis: The weights of these tissues are compared between treatment groups and controls to determine the anabolic and androgenic potential of the test compound. A significant increase in the weight of at least two of the five tissues indicates a positive response.[10]

Stair Climb Power Test

The stair climb power test is a functional assessment used in clinical trials to measure lower body strength and power.[11][12][13]

-

Apparatus: A standardized staircase, typically with 12 steps, and an electronic timing system.[11]

-

Procedure:

-

Participants are instructed to ascend the flight of stairs as quickly as possible without using handrails for support, unless necessary for safety.

-

The time taken to ascend the stairs is measured precisely using the timing system.

-

The test can be performed unloaded (USCP) or with a specified load (LSCP).[11]

-

-

Calculation of Power: Stair climb power is calculated using the following formula:

-

Power (Watts) = (Body Mass (kg) × Gravitational Acceleration (9.8 m/s²) × Total Stair Height (m)) / Time (s)[14]

-

-

Endpoint: The change in stair climb power from baseline is used as a measure of improved physical function.

Dual-Energy X-ray Absorptiometry (DXA) for Lean Body Mass

DXA is a widely used and validated technique for measuring body composition in clinical trials.[15][16][17]

-

Principle: DXA uses two X-ray beams with different energy levels to differentiate between bone mineral content, fat mass, and lean soft tissue.[18]

-

Procedure: The participant lies on a scanner bed while the DXA machine scans the entire body or specific regions of interest. The procedure is non-invasive and involves a very low dose of radiation.[18]

-

Data Acquisition: The scanner measures the attenuation of the X-ray beams as they pass through the body, allowing for the quantification of the different tissue components.

-

Endpoint: Total lean body mass (LBM) or appendicular lean mass (ALM) is the primary outcome measure for assessing the anabolic effects of SARMs on muscle.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

Both enobosarm and GTx-007 exert their effects by binding to and activating the androgen receptor. However, their tissue-selective actions are thought to arise from differential recruitment of co-activator and co-repressor proteins, leading to tissue-specific gene expression.

Preclinical SARM Development Workflow

The preclinical development of SARMs like enobosarm and GTx-007 follows a structured workflow to assess their efficacy and safety before advancing to clinical trials.

Clinical Trial Workflow for a SARM in Cancer Cachexia

The clinical development of a SARM for an indication like cancer cachexia involves a multi-phase process to establish safety and efficacy.

Discussion and Conclusion

The divergent developmental paths of enobosarm (GTx-024) and GTx-007 highlight the critical importance of a thorough preclinical and early clinical characterization of drug candidates. While both compounds demonstrated promising tissue selectivity in preclinical models, the emergence of visual disturbances with GTx-007 in early human trials led to its discontinuation.[2][4] This underscores the potential for unforeseen off-target effects that may not be apparent in animal models.

Enobosarm, with its more favorable safety profile and longer half-life, has undergone extensive clinical investigation.[3] While it has shown consistent and significant effects on increasing lean body mass in various populations, the translation of this anabolic effect into improved physical function has been a key challenge, as evidenced by the failure to meet the co-primary endpoint of stair climb power in the pivotal POWER trials for cancer cachexia.[19] Nevertheless, enobosarm continues to be evaluated for other indications, including in combination with GLP-1 receptor agonists for obesity and for certain types of breast cancer, demonstrating the ongoing scientific and clinical interest in this SARM.[7]

References

- 1. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Andarine - Wikipedia [en.wikipedia.org]

- 3. Enobosarm - Wikipedia [en.wikipedia.org]

- 4. swolverine.com [swolverine.com]

- 5. academic.oup.com [academic.oup.com]

- 6. cdn.amegroups.cn [cdn.amegroups.cn]

- 7. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses: phase 2 dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. The Stair Climb Power Test as an Efficacy Outcome in Randomized Trials of Function Promoting Therapies in Older Men - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Stair Climb Power Test as an Efficacy Outcome in Randomized Trials of Function Promoting Therapies in Older Men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. | HE2B | moodle | isek |: Log in to the site [myisek.he2b.net]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Dual energy X‐ray absorptiometry: gold standard for muscle mass? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Body composition with dual energy X-ray absorptiometry: from basics to new tools - Messina - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]

- 17. Dual-energy X-ray absorptiometry - Wikipedia [en.wikipedia.org]

- 18. Estimation of Lean Soft Tissue by Dual-Energy X-Ray Absorptiometry as a Surrogate for Muscle Mass in Health, Obesity, and Sarcopenia | Springer Nature Experiments [experiments.springernature.com]

- 19. Selective Androgen Receptor Modulators Combined with Treadmill Exercise Have No Bone Benefit in Healthy Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

GTx-007: A Technical Guide to its Androgen Receptor Binding Affinity and Associated Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the androgen receptor (AR) binding characteristics of GTx-007, a non-steroidal selective androgen receptor modulator (SARM). This document details the quantitative binding affinity of GTx-007, the experimental protocols for its determination, and the associated androgen receptor signaling pathways.

Core Quantitative Data

GTx-007 exhibits a high binding affinity for the androgen receptor. The key quantitative measure of this interaction is the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay.

| Compound | Parameter | Value | Receptor |

| GTx-007 (S-4) | Ki | 4 nM | Androgen Receptor (AR) |

This low nanomolar Ki value indicates a potent interaction between GTx-007 and the androgen receptor, classifying it as a high-affinity ligand.[1]

Mechanism of Action

GTx-007 is characterized as an orally active, non-steroidal selective androgen receptor modulator and a partial agonist.[1] Its tissue-selective nature allows it to mimic the anabolic effects of testosterone (B1683101) in muscle and bone while having a reduced impact on androgenic tissues like the prostate.[2] In preclinical models, GTx-007 has been shown to competitively inhibit the binding of dihydrotestosterone (B1667394) (DHT) to the androgen receptor.

Experimental Protocols: Determination of Androgen Receptor Binding Affinity

The determination of the Ki value for GTx-007 is typically achieved through a competitive radioligand binding assay. While the specific protocol for GTx-007's initial characterization is not publicly detailed, the following represents a standard methodology employed in the field for assessing the binding affinity of compounds to the androgen receptor.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (in this case, GTx-007) to displace a radiolabeled ligand that has a known high affinity for the androgen receptor.

1. Materials and Reagents:

-

Receptor Source: Cytosol preparations from tissues expressing high levels of the androgen receptor, such as the rat prostate, or recombinant human androgen receptor.

-

Radioligand: A high-affinity radiolabeled androgen, typically [³H]-methyltrienolone (R1881).

-

Test Compound: GTx-007 at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled androgen (e.g., unlabeled R1881 or dihydrotestosterone) to determine the level of non-specific binding of the radioligand.

-

Assay Buffer: Appropriate buffer to maintain protein stability and binding activity.

-

Scintillation Cocktail and Counter: For detection of radioactivity.

2. Procedure:

-

Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (GTx-007).

-

Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.

-

Separation: Bound radioligand is separated from unbound radioligand. This is commonly achieved through filtration, where the receptor-ligand complexes are captured on a filter membrane, while the unbound ligand passes through.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of inhibition against the log concentration of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Androgen Receptor Signaling Pathways

The binding of GTx-007 to the androgen receptor initiates a cascade of molecular events that ultimately lead to changes in gene expression. There are two primary signaling pathways for the androgen receptor: the classical (genomic) and non-classical (non-genomic) pathways.

Classical Androgen Receptor Signaling Pathway

The classical pathway involves the translocation of the androgen-AR complex to the nucleus and direct binding to DNA to regulate gene transcription.

Caption: The classical androgen receptor signaling pathway.

Non-Classical Androgen Receptor Signaling Pathway

The non-classical pathway involves the rapid activation of cytoplasmic signaling cascades that do not require direct binding of the androgen-AR complex to DNA.

References

The Pharmacokinetics of GTx-007 in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GTx-007, also known as Andarine or S-4, is a non-steroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM).[1][2] Developed by GTX, Inc., it was investigated for the treatment of conditions such as muscle wasting, osteoporosis, and benign prostatic hypertrophy.[3] As a SARM, GTx-007 is designed to selectively bind to androgen receptors (AR) in specific tissues, such as muscle and bone, with the aim of eliciting anabolic effects while minimizing androgenic side effects in other tissues like the prostate.[3] This document provides a comprehensive overview of the preclinical pharmacokinetics of GTx-007 in animal models, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflow.

Core Data Presentation

The pharmacokinetic profile of GTx-007 has been characterized in male Sprague-Dawley rats, revealing rapid absorption and slow clearance.[2] The following tables summarize the key pharmacokinetic parameters of GTx-007 following intravenous and oral administration at various dose levels.

Table 1: Pharmacokinetic Parameters of GTx-007 in Male Sprague-Dawley Rats Following Intravenous Administration [2]

| Dose (mg/kg) | Clearance (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Half-life (t½) (h) |

| 0.5 | 2.1 | 0.448 | 2.6 |

| 1 | 1.8 | 0.448 | 3.3 |

| 10 | 1.0 | 0.448 | 5.3 |

| 30 | 1.2 | 0.448 | 4.2 |

Table 2: Pharmacokinetic Parameters of GTx-007 in Male Sprague-Dawley Rats Following Oral Administration [2]

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |

| 1 | 225 | 1.0 | 1350 | 100 |

| 10 | 2100 | 2.0 | 22500 | 94 |

| 30 | 7500 | 4.0 | 105000 | 70 |

Experimental Protocols

The following section details the methodology employed in a key pharmacokinetic study of GTx-007 in an animal model.

Pharmacokinetic Study of GTx-007 in Male Sprague-Dawley Rats[2]

-

Animal Model:

-

Thirty-five male Sprague-Dawley rats, weighing approximately 250 g, were utilized for the study.

-

Animals were randomly assigned to one of seven treatment groups.

-

-

Drug Administration:

-

Intravenous (IV) Administration: Doses of 0.5, 1, 10, and 30 mg/kg were administered via a jugular catheter.

-

Oral (PO) Administration: Doses of 1, 10, and 30 mg/kg were administered by oral gavage.

-

-

Sample Collection:

-

Blood samples were collected at predetermined time points following drug administration.

-

-

Sample Analysis:

-

Plasma concentrations of GTx-007 were determined using a validated high-performance liquid chromatography (HPLC) or a high-performance liquid chromatography/mass spectrometry (HPLC/MS) method.

-

-

Pharmacokinetic Analysis:

-

Plasma concentration-time data were analyzed to determine key pharmacokinetic parameters, including clearance, volume of distribution, half-life, maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability.

-

Mandatory Visualizations

Signaling Pathway of GTx-007

GTx-007 functions as a selective agonist of the androgen receptor (AR). Upon binding, it initiates a signaling cascade that leads to the modulation of gene expression, promoting anabolic effects in target tissues.

Caption: GTx-007 signaling pathway via the androgen receptor.

Experimental Workflow for Pharmacokinetic Study

The following diagram illustrates the logical flow of the experimental protocol for determining the pharmacokinetic profile of GTx-007 in rats.

Caption: Workflow for the pharmacokinetic study of GTx-007 in rats.

References

- 1. erc.bioscientifica.com [erc.bioscientifica.com]

- 2. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. allfordrugs.com [allfordrugs.com]

In Vitro Characterization of GTx-007: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of GTx-007 (also known as Andarine or S-4), a selective androgen receptor modulator (SARM). The document details the core mechanisms of GTx-007 activity, presents quantitative data from key experiments, and provides comprehensive protocols for the described assays.

Core Mechanism of Action: Selective Androgen Receptor Modulation

GTx-007 is a non-steroidal, orally bioavailable SARM that functions as a potent agonist of the Androgen Receptor (AR).[1][2][3][4][5] Unlike traditional anabolic steroids, GTx-007 exhibits tissue-selective activity, primarily targeting anabolic tissues such as muscle and bone while demonstrating only partial agonist activity in androgenic tissues like the prostate.[1][3][6] This selectivity profile suggests a favorable therapeutic window for promoting muscle growth and bone density with a reduced risk of androgenic side effects.[6]

Upon binding to the AR, GTx-007 induces a conformational change in the receptor, leading to its translocation to the nucleus. Within the nucleus, the GTx-007/AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[7] This targeted gene regulation is the fundamental mechanism through which GTx-007 elicits its anabolic effects.

Quantitative Data Summary

The in vitro activity of GTx-007 has been quantified through various assays, providing insights into its binding affinity, transcriptional activation potential, and effects on key signaling pathways.

| Parameter | Value | Assay | Reference |

| Androgen Receptor Binding Affinity (Ki) | ~4 nM | Radioligand Competitive Binding Assay | [4] |

| Transcriptional Activation | Stimulates AR-mediated transcription to 93% of that observed for 1 nM DHT at a concentration of 10 nM | Androgen Receptor Transcriptional Activation Reporter Assay | [8] |

| Anabolic Activity (in vitro) | Promotes muscle cell differentiation and increases markers of osteoblast differentiation. | Muscle Cell Differentiation Assay / Osteoblast Differentiation Assay | [8][9] |

| Signaling Pathway Activation | Activates the Akt/mTOR signaling pathway downstream of AR activation. | Western Blot Analysis | [10] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize GTx-007 activity are provided below.

Androgen Receptor Competitive Binding Assay

This assay determines the binding affinity of GTx-007 to the androgen receptor by measuring its ability to compete with a radiolabeled androgen.

Materials:

-

Recombinant human Androgen Receptor (AR)

-

Radiolabeled ligand (e.g., [³H]-Mibolerone)

-

GTx-007

-

Assay Buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors)

-

Scintillation cocktail

-

96-well filter plates

-

Scintillation counter

Protocol:

-

Prepare a series of dilutions of GTx-007 in assay buffer.

-

In a 96-well plate, combine the recombinant AR, a fixed concentration of the radiolabeled ligand, and the various concentrations of GTx-007. Include control wells with no GTx-007 (total binding) and wells with a saturating concentration of a known non-radiolabeled androgen (non-specific binding).

-

Incubate the plate at 4°C for a specified time (e.g., 18 hours) to reach equilibrium.

-

Separate the bound from the free radioligand by vacuum filtration through the filter plates.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Add scintillation cocktail to each well.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Calculate the specific binding at each concentration of GTx-007 by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of GTx-007 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Androgen Receptor Transcriptional Activation Reporter Assay

This assay measures the ability of GTx-007 to activate the transcriptional activity of the androgen receptor.

Materials:

-

A suitable mammalian cell line (e.g., HEK293, PC-3)

-

An expression vector for the human Androgen Receptor

-

A reporter vector containing a luciferase gene under the control of an androgen-responsive promoter (containing AREs)

-

A control vector for normalization (e.g., expressing Renilla luciferase)

-

Transfection reagent

-

Cell culture medium

-

GTx-007

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Co-transfect the cells with the AR expression vector, the androgen-responsive luciferase reporter vector, and the control vector using a suitable transfection reagent.

-

After transfection, plate the cells in a 96-well plate and allow them to recover.

-

Treat the cells with various concentrations of GTx-007 or a vehicle control.

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of GTx-007 to determine the dose-response curve and the EC50 value.

In Vitro Osteoblast Differentiation Assay

This assay assesses the effect of GTx-007 on the differentiation of pre-osteoblastic cells into mature osteoblasts.

Materials:

-

Pre-osteoblastic cell line (e.g., MC3T3-E1)

-

Osteogenic induction medium (containing ascorbic acid and β-glycerophosphate)

-

GTx-007

-

Alkaline Phosphatase (ALP) staining kit or ALP activity assay kit

-

Alizarin Red S staining solution

-

Microplate reader (for activity assay)

-

Microscope

Protocol:

-

Culture the pre-osteoblastic cells in growth medium until they reach confluence.

-

Induce osteogenic differentiation by switching to osteogenic induction medium.

-

Treat the cells with various concentrations of GTx-007 or a vehicle control.

-

Culture the cells for a period of 7-21 days, replacing the medium with fresh medium and treatments every 2-3 days.

-

Alkaline Phosphatase (ALP) Staining (Early Marker):

-

At an early time point (e.g., day 7), fix the cells with formalin.

-

Wash the cells with PBS.

-

Stain for ALP activity according to the manufacturer's instructions.

-

Visualize and capture images of the stained cells using a microscope.

-

-

Alizarin Red S Staining (Late Marker of Mineralization):

-

At a later time point (e.g., day 21), fix the cells with formalin.

-

Wash the cells with deionized water.

-

Stain the mineralized matrix with Alizarin Red S solution.

-

Wash away the excess stain and visualize the calcium deposits using a microscope.

-

-

Quantify the staining intensity or ALP activity using appropriate methods (e.g., image analysis software or a colorimetric assay).

Western Blot Analysis of Akt/mTOR Pathway Activation

This technique is used to detect changes in the phosphorylation status of key proteins in the Akt/mTOR signaling pathway following treatment with GTx-007.

Materials:

-

Cell line of interest (e.g., C2C12 myoblasts)

-

GTx-007

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for total and phosphorylated forms of Akt and mTOR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Culture the cells and treat them with GTx-007 for the desired time and concentration.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the total and phosphorylated forms of Akt and mTOR.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and experimental workflows are provided below using Graphviz (DOT language).

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Ligand competition binding assay for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 8. ccrod.cancer.gov [ccrod.cancer.gov]

- 9. drmillett.com [drmillett.com]

- 10. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for Preparing GTx-007 Stock Solutions in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of GTx-007 stock solutions for use in cell culture experiments. GTx-007, also known as Andarine or S-4, is a non-steroidal selective androgen receptor modulator (SARM) that acts as a partial agonist of the androgen receptor (AR).[1][2][3] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. These guidelines cover the chemical properties, solubility, and step-by-step procedures for dissolving and storing GTx-007, as well as best practices for its application in cell culture.

Introduction to GTx-007

GTx-007 is an orally bioavailable and selective SARM investigated for its potential therapeutic effects in conditions such as muscle wasting and osteoporosis.[1][3] It selectively binds to the androgen receptor with a high affinity (Ki of 4 nM), leading to the modulation of gene expression in target tissues.[1][2] In cell-based assays, understanding the precise concentration and stability of GTx-007 is paramount for obtaining reliable and interpretable results.

Mechanism of Action: Androgen Receptor Signaling

GTx-007 exerts its effects by binding to the androgen receptor, a member of the nuclear receptor superfamily. Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Within the nucleus, the ligand-receptor complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby regulating their transcription.

Caption: GTx-007 signaling pathway.

Physicochemical Properties and Solubility

Understanding the chemical characteristics of GTx-007 is essential for its proper handling and preparation.

| Property | Value | Reference |

| Synonyms | Andarine, S-4, SARM S-4 | [4][5] |

| Molecular Formula | C19H18F3N3O6 | [4][5] |

| Molecular Weight | 441.4 g/mol | [4][5] |

| Appearance | Crystalline solid | [4] |

| Purity | ≥98% | [4][5] |

| Storage | -20°C | [4][5] |

| Stability | ≥ 4 years (as solid) | [4][5] |

Solubility Data

GTx-007 is soluble in organic solvents but sparingly soluble in aqueous buffers.[4] For cell culture applications, a high-concentration stock solution is typically prepared in an organic solvent and then diluted to the final working concentration in the culture medium.

| Solvent | Solubility | Reference |

| DMSO | ≥ 100 mg/mL | [6] |

| Ethanol | ~14 mg/mL | [4][5] |

| Dimethylformamide (DMF) | ~20 mg/mL | [4][5] |

| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [4][5] |

Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve GTx-007 in DMSO and then dilute with the aqueous buffer of choice.[4]

Experimental Protocols

Materials and Equipment

-

GTx-007 powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile, pyrogen-free pipette tips

-

Vortex mixer

-

Calibrated analytical balance

-

0.22 µm sterile syringe filter (optional, for sterilization)

-

Laminar flow hood

Preparation of a 10 mM GTx-007 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for cell culture experiments.

-

Pre-weighing Preparation: Before opening, centrifuge the vial containing the GTx-007 powder to ensure all the powder is at the bottom.[7]

-

Weighing: Accurately weigh out the desired amount of GTx-007 powder using a calibrated analytical balance in a sterile environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.414 mg of GTx-007 (Molecular Weight = 441.4 g/mol ).

-

Dissolution: Add the appropriate volume of cell culture grade DMSO to the weighed GTx-007 powder. For 4.414 mg, add 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly until the GTx-007 is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[6]

-

Sterilization (Optional): If sterility is a concern, the stock solution can be filtered through a 0.22 µm sterile syringe filter.[7]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][7]

References

- 1. Andarine (GTx-007) | non-steroidal androgen receptor (AR) agonist | CAS 401900-40-1 | GTx-007; S-4; GTx007; S4 | selective androgen receptor modulator (SARM)|muscle wasting and osteoporosis InvivoChem [invivochem.com]

- 2. Andarine (GTX-007,S-4) Datasheet DC Chemicals [dcchemicals.com]

- 3. medkoo.com [medkoo.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. captivatebio.com [captivatebio.com]

Application Notes and Protocols for GTx-007 (Andarine/S-4) Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of GTx-007 (also known as Andarine or S-4), a selective androgen receptor modulator (SARM), in mouse models for research in areas such as muscle wasting and osteoporosis.

Introduction

GTx-007 is an orally bioavailable, non-steroidal SARM that has been investigated for its potential therapeutic benefits in conditions associated with muscle loss and bone density reduction.[1][2] It acts as a partial agonist for the androgen receptor (AR), with tissue-selective anabolic effects in muscle and bone.[1] Preclinical studies have demonstrated its efficacy in promoting muscle mass and strength and improving bone mineral density.[3][4]

Data Presentation: Dosage and Administration of GTx-007 in Rodent Models

The following tables summarize quantitative data from preclinical studies on GTx-007, providing a reference for dosage and administration in experimental settings.

| Animal Model | Strain | Administration Route | Dosage | Vehicle | Study Duration | Application | Reference |

| Mouse | Female C57BL/6J | Subcutaneous Injection | 0.5 mg/mouse, daily | Not specified | 7 days | Uterine tissue analysis | [5] |

| Rat (Orchidectomized) | Sprague Dawley | Oral Gavage | 3 or 10 mg/kg, daily | Not specified | 8 weeks | Muscle wasting | [6] |

| Rat (Ovariectomized) | Not specified | Oral Gavage | >0.1 mg/day | Not specified | Not specified | Osteoporosis | [4] |

Experimental Protocols

Protocol 1: Subcutaneous Administration of GTx-007 in Mice

This protocol is based on a study using female C57BL/6J mice.[5]

Materials:

-

GTx-007 (Andarine/S-4) powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles (26-27 gauge recommended)

-

Animal scale

-

70% ethanol

Vehicle Preparation (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline): [5]

-

To prepare 1 mL of the vehicle, sequentially add the following to a sterile microcentrifuge tube:

-

100 µL DMSO

-

400 µL PEG300. Mix thoroughly.

-

50 µL Tween 80. Mix thoroughly.

-

450 µL Saline. Mix thoroughly until a clear solution is formed.

-

GTx-007 Solution Preparation:

-

Prepare a stock solution of GTx-007 in DMSO (e.g., 25 mg/mL).

-

Based on the desired final concentration for injection, calculate the volume of the stock solution needed.

-

Add the calculated volume of the GTx-007 stock solution to the pre-mixed vehicle (PEG300 + Tween80 + Saline) to achieve the final desired concentration. For example, to achieve a concentration of 2.5 mg/mL, add 100 µL of a 25 mg/mL stock to 900 µL of the vehicle mixture.

Administration Procedure:

-

Weigh the mouse to ensure accurate dosing if administering on a mg/kg basis. For a per-mouse dose, this is for monitoring purposes.

-

Restrain the mouse securely. The loose skin over the neck and shoulder area (scruff) is the most common injection site.

-

Grasp the scruff and "tent" the skin upwards.

-

Wipe the injection site with 70% ethanol.

-

Insert a sterile needle (bevel up) into the base of the tented skin.

-

Aspirate to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and reinject at a different site with a new sterile needle.

-

Slowly inject the calculated volume of the GTx-007 solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions.

Protocol 2: Oral Gavage Administration of GTx-007 in Mice

While specific oral dosages for GTx-007 in mouse models of muscle wasting and osteoporosis are not well-documented in the provided search results, this protocol provides a general methodology based on common practices for oral gavage in mice and dosages used in rat studies.[6][7] Dose-finding studies are recommended.

Materials:

-

GTx-007 (Andarine/S-4) powder

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) in water, or 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline)

-

Sterile water or saline

-

Sterile microcentrifuge tubes

-

Oral gavage needles (20-22 gauge with a ball tip is common for adult mice)

-

Sterile syringes

-

Animal scale

Vehicle Preparation (0.5% Methylcellulose): [8]

-

Heat a portion of the required sterile water to 60-80°C.

-

Disperse the methylcellulose powder in the hot water with stirring.

-

Add the remaining volume of cold sterile water and continue to stir until the solution is clear and uniform.

GTx-007 Suspension Preparation:

-

Weigh the required amount of GTx-007 powder.

-

Levigate the powder with a small amount of the vehicle to form a smooth paste.

-

Gradually add the remaining vehicle while mixing to achieve the desired final concentration.

Administration Procedure:

-

Weigh the mouse to calculate the precise volume for administration (typically 10 mL/kg).[9]

-

Properly restrain the mouse in a vertical position, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

Measure the gavage needle against the mouse to determine the correct insertion depth (from the mouth to the last rib).

-

Gently insert the gavage needle into the mouth and advance it along the esophagus. Do not force the needle; if resistance is met, withdraw and re-attempt.

-

Slowly administer the GTx-007 suspension.

-

Gently withdraw the gavage needle.

-

Return the mouse to its cage and monitor for any signs of distress or adverse effects.

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathway of GTx-007 in muscle and bone.

Experimental Workflow: Subcutaneous Administration

Caption: Workflow for subcutaneous administration of GTx-007.

Experimental Workflow: Oral Gavage Administration

Caption: Workflow for oral gavage administration of GTx-007.

References

- 1. Long-term oral administration of a novel estrogen receptor beta agonist enhances memory and alleviates drug-induced vasodilation in young ovariectomized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Andarine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 7. Androgen receptor - Wikipedia [en.wikipedia.org]

- 8. Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for GTx-007 Administration in Benign Prostatic Hypertrophy Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

GTx-007, also known as Andarine or S-4, is a non-steroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM). It was initially investigated for the treatment of benign prostatic hyperplasia (BPH), muscle wasting, and osteoporosis.[1][2] As a SARM, GTx-007 exhibits tissue-selective activation of the androgen receptor (AR), demonstrating anabolic effects in muscle and bone while having a lesser effect on reproductive tissues like the prostate.[3]

In the context of BPH, GTx-007 acts as a partial agonist at the androgen receptor in the prostate.[3] This mechanism allows it to compete with the more potent endogenous androgen, dihydrotestosterone (B1667394) (DHT), thereby reducing the overall androgenic stimulation that leads to prostatic growth. Preclinical studies have demonstrated the potential of GTx-007 to reduce prostate weight in various animal models.[1][4]

These application notes provide detailed protocols for the use of GTx-007 in rat models of testosterone-induced BPH, summarize key quantitative data from preclinical studies, and illustrate the relevant signaling pathway.

Data Presentation

The following tables summarize the quantitative effects of testosterone-induced BPH on prostate parameters and the impact of GTx-007 administration.

Table 1: Effect of Testosterone (B1683101) Propionate (B1217596) on Prostate Weight in Rats

| Treatment Group | Dosing Regimen | Duration | Prostate Weight (g) | Prostate to Body Weight Ratio (mg/g) | Reference |

| Sham Control | Olive Oil (s.c.) | 4 weeks | ~0.4 | ~1.2 | [5][6] |

| BPH Model | Testosterone Propionate (25 mg/kg/day, s.c.) | 4 weeks | ~1.8 | ~5.0 | [5][6] |

Table 2: Reported Effects of GTx-007 (S-4) on Prostate Weight in Rodent Models

| Animal Model | Treatment Group | Dosing Regimen | Duration | Prostate Weight (% of Intact Control) | Reference |

| Intact Male Rats | GTx-007 (S-4) | 0.5 mg/day | Not Specified | 79.4% | [4] |

| Orchidectomized Rats | GTx-007 (S-4) | 3 mg/kg | 8 weeks | 16% | [1][7] |

| Orchidectomized Rats | GTx-007 (S-4) | 10 mg/kg | 8 weeks | Not Specified | [7] |

| Orchidectomized Rats | Dihydrotestosterone (DHT) | 3 mg/kg | 8 weeks | >200% | [7] |

Experimental Protocols

The following are detailed methodologies for inducing BPH in rats and a proposed protocol for the subsequent administration of GTx-007.

Protocol for Induction of Benign Prostatic Hyperplasia in Rats

This protocol describes the induction of BPH in rats using testosterone propionate, a common and effective method.[5][6][8]

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Testosterone Propionate (TP)

-

Vehicle for TP (e.g., sterile corn oil or olive oil)

-

Syringes and needles for subcutaneous injection

-

Animal scale

Procedure:

-

Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the start of the experiment.

-

Castration (Optional but Recommended): To reduce the influence of endogenous androgens, surgical castration may be performed. Allow a one-week recovery period post-surgery.

-

Preparation of Testosterone Propionate Solution: Dissolve testosterone propionate in the chosen vehicle (e.g., corn oil) to a final concentration that allows for the administration of 25 mg/kg in a reasonable injection volume (e.g., 1 mL/kg).

-

Induction of BPH: Administer testosterone propionate at a dose of 25 mg/kg via subcutaneous injection once daily for 4 consecutive weeks.[5][6] A sham group should be administered the vehicle only.

-

Monitoring: Monitor the animals' body weight and general health throughout the induction period.

-

Confirmation of BPH: At the end of the 4-week induction period, BPH can be confirmed by a significant increase in prostate size and weight in the TP-treated group compared to the sham control group.

Protocol for Administration of GTx-007 in a BPH Rat Model

This proposed protocol outlines the oral administration of GTx-007 to rats with established testosterone-induced BPH.

Materials:

-

Rats with induced BPH (from Protocol 3.1)

-

GTx-007 (S-4) powder

-

Vehicle for GTx-007 (e.g., 0.5% methylcellulose (B11928114) in sterile water, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)

-

Oral gavage needles (stainless steel, ball-tipped)

-

Syringes (1 mL)

-

Vortex mixer and/or sonicator

Procedure:

-

Preparation of GTx-007 Formulation:

-

For Methylcellulose Suspension: Prepare a 0.5% (w/v) methylcellulose solution in sterile water. Weigh the required amount of GTx-007 powder and suspend it in the methylcellulose vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 5 mL/kg volume, the concentration would be 2 mg/mL). Use a vortex mixer and/or sonicator to ensure a homogenous suspension. Prepare fresh daily.

-

For Solubilized Formulation: To prepare a 1 mL working solution, add 100 µL of a 25 mg/mL GTx-007 stock solution in DMSO to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix, followed by the addition of 450 µL of saline.

-

-

Animal Grouping: Divide the BPH-induced rats into the following groups (n=8-10 per group):

-

BPH Control (Vehicle only)

-

GTx-007 Low Dose (e.g., 3 mg/kg)

-

GTx-007 High Dose (e.g., 10 mg/kg)

-

Positive Control (e.g., Finasteride 5 mg/kg)

-

-

Administration of GTx-007: Administer the prepared GTx-007 formulation or vehicle to the respective groups via oral gavage once daily. The treatment duration can range from 2 to 8 weeks.

-

Endpoint Analysis: At the end of the treatment period, euthanize the animals and carefully dissect the prostate gland.

-

Measure the final body weight.

-

Weigh the prostate (wet weight).

-

Calculate the prostate to body weight ratio.

-

The prostate tissue can be fixed in formalin for histological analysis (e.g., H&E staining to observe changes in epithelial and stromal proliferation).

-

Blood samples can be collected for analysis of serum testosterone, DHT, and Prostate-Specific Antigen (PSA) levels.

-

Visualizations

Signaling Pathway of GTx-007 in Prostate Cells

Caption: GTx-007 acts as a partial agonist, competing with DHT for the androgen receptor.

Experimental Workflow for GTx-007 Administration in BPH Rat Model

Caption: Workflow for evaluating GTx-007 efficacy in a testosterone-induced BPH rat model.

References

- 1. sportstechnologylabs.com [sportstechnologylabs.com]

- 2. uksarms.com [uksarms.com]

- 3. swolverine.com [swolverine.com]

- 4. Comparison of the Pharmacological Effects of a Novel Selective Androgen Receptor Modulator, the 5α-Reductase Inhibitor Finasteride, and the Antiandrogen Hydroxyflutamide in Intact Rats: New Approach for Benign Prostate Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]

- 6. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modeling of Benign Prostatic Hyperplasia in Rats with a High Dose of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Subcutaneous Administration of GTx-007 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

GTx-007, also known as Andarine or S-4, is a non-steroidal, orally bioavailable selective androgen receptor modulator (SARM).[1][2] It has been investigated for its potential therapeutic applications in conditions such as muscle wasting and osteoporosis due to its tissue-selective anabolic effects.[3] As a partial agonist of the androgen receptor, GTx-007 aims to provide the benefits of traditional anabolic steroids while minimizing androgenic side effects.[2][4] Preclinical studies in animal models, including mice, are crucial for evaluating its efficacy and safety profile. This document provides a detailed protocol for the subcutaneous (SC) administration of GTx-007 in mice.

Data Presentation

Table 1: GTx-007 Properties

| Property | Value | Reference |

| Synonyms | Andarine, S-4 | [5] |

| Molecular Formula | C₁₉H₁₈F₃N₃O₆ | [5] |

| Molecular Weight | 441.4 g/mol | [5] |

| Appearance | Crystalline solid | [5] |

| Storage | -20°C | [5] |

Table 2: Recommended Materials for Subcutaneous Injection in Mice

| Material | Specification |

| Syringes | 1 mL sterile syringes |

| Needles | 26-27 gauge, ½ to ⅝ inch length |

| Animal Scale | To determine accurate body weight for dose calculation |

| GTx-007 | Crystalline solid |

| Vehicle Components | Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, Sterile PBS (pH 7.2) or ddH₂O |

| Disinfectant | 70% Isopropyl alcohol wipes |

| Sharps Container | For safe disposal of needles and syringes |

Table 3: Dosing and Injection Parameters

| Parameter | Recommendation |

| Dosing Route | Subcutaneous (SC) |

| Injection Site | Loose skin over the dorsal midline (scruff) or flank |

| Injection Volume | 5 mL/kg (maximum per site) |

| Needle Bevel | Positioned facing up during injection |

| Aspiration | Perform to ensure the needle is not in a blood vessel |

| Post-injection Monitoring | Observe for any signs of distress, irritation, or leakage at the injection site |

Experimental Protocols

Preparation of GTx-007 Dosing Solution

GTx-007 is sparingly soluble in aqueous solutions and requires a suitable vehicle for in vivo administration. Two potential vehicle formulations are described below. The selection of the vehicle may depend on the specific experimental requirements and institutional guidelines.

Formulation 1: DMSO/PBS Vehicle

This formulation is suitable for achieving a lower concentration of GTx-007.

-

Initial Solubilization: Dissolve GTx-007 in 100% DMSO to create a stock solution. For example, a 10 mg/mL stock solution can be prepared.

-

Dilution: For administration, dilute the DMSO stock solution with sterile PBS (pH 7.2) in a 1:1 ratio. This will result in a final vehicle composition of 50% DMSO and 50% PBS.

-

Final Concentration: The solubility of GTx-007 in a 1:1 DMSO:PBS solution is approximately 0.5 mg/mL.[5] Ensure the final desired concentration for dosing does not exceed this solubility limit.

-

Storage: It is recommended to prepare this aqueous solution fresh daily and not store it for more than one day.[5]

Formulation 2: DMSO/PEG300/Tween 80/ddH₂O Vehicle

This formulation may be suitable for achieving higher concentrations of GTx-007.

-

Initial Solubilization: Prepare a stock solution of GTx-007 in DMSO.

-

Vehicle Preparation: In a sterile tube, add the required volume of the GTx-007 DMSO stock solution.

-

Addition of PEG300: Add PEG300 to the DMSO solution and mix until clear.

-

Addition of Tween 80: Add Tween 80 and mix until the solution is clear.

-

Final Dilution: Add sterile double-distilled water (ddH₂O) to reach the final desired volume and concentration. Mix thoroughly.

-

Example Formulation Ratio: A common ratio for this type of vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% water. The final ratio should be optimized based on the required drug concentration and tolerability in mice.

Animal Handling and Restraint

Proper handling and restraint are critical to minimize stress to the animal and ensure accurate and safe injection.

-

Acclimatization: Allow mice to acclimate to the facility and housing conditions before the start of the experiment.

-

Handling: Handle mice gently to minimize stress. Habituate the animals to the researcher's touch before the injection procedure.

-

Restraint: For subcutaneous injections, manual restraint is typically sufficient. Grasp the loose skin at the scruff of the neck firmly but gently between the thumb and forefinger. This will create a "tent" of skin for injection and prevent the mouse from turning its head to bite.

Subcutaneous Injection Procedure

-

Dose Calculation: Weigh each mouse accurately before dosing to calculate the precise volume of the GTx-007 solution to be administered based on the desired mg/kg dose.

-

Syringe Preparation: Using a sterile syringe and a new sterile needle for each animal, draw up the calculated volume of the GTx-007 dosing solution. Remove any air bubbles from the syringe.

-

Site Preparation: While not always necessary for subcutaneous injections, the injection site can be wiped with a 70% isopropyl alcohol swab and allowed to dry.[6]

-

Injection: With the mouse securely restrained, lift the tented skin at the scruff of the neck or the flank. Insert the needle, with the bevel facing upwards, into the base of the skin tent, parallel to the body.

-

Aspiration: Gently pull back on the syringe plunger to ensure that the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[6]

-

Injection of Substance: If no blood is aspirated, slowly and steadily depress the plunger to inject the GTx-007 solution.

-

Needle Withdrawal: After injecting the full volume, withdraw the needle smoothly. Gently pinch the injection site for a moment to prevent leakage of the solution.

-

Post-Injection Care: Return the mouse to its cage and monitor for any adverse reactions, such as distress, swelling, or redness at the injection site.

-

Disposal: Dispose of the used needle and syringe immediately in a designated sharps container.

Mandatory Visualization

Caption: Workflow for the subcutaneous injection of GTx-007 in mice.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Andarine (GTx-007) | non-steroidal androgen receptor (AR) agonist | CAS 401900-40-1 | GTx-007; S-4; GTx007; S4 | selective androgen receptor modulator (SARM)|muscle wasting and osteoporosis InvivoChem [invivochem.com]

- 3. allfordrugs.com [allfordrugs.com]

- 4. medkoo.com [medkoo.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]

Application Notes and Protocols for In Vivo Oral Administration of GTx-007 (Andarine)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and in vivo oral administration of GTx-007, also known as Andarine or S-4. GTx-007 is an orally bioactive, non-steroidal selective androgen receptor modulator (SARM) investigated for its potential therapeutic effects on muscle wasting, osteoporosis, and benign prostatic hypertrophy.[1][2][3] As a partial agonist of the androgen receptor (AR), it demonstrates tissue-selective anabolic activity.[2][4]

Data Presentation

The following tables summarize the key physicochemical properties and solubility data for GTx-007, crucial for preparing appropriate formulations for in vivo studies.

Table 1: Physicochemical Properties of GTx-007

| Property | Value | Reference |

| Synonyms | Andarine, S-4, SARM S-4 | [5][6] |

| Molecular Formula | C₁₉H₁₈F₃N₃O₆ | [5][6][7] |

| Molecular Weight | 441.4 g/mol | [5][7] |

| Appearance | Crystalline solid | [5][6] |

| Storage | -20°C | [5] |

| Stability | ≥ 4 years at -20°C | [5] |

Table 2: Solubility of GTx-007 in Various Solvents

| Solvent | Solubility | Reference |

| Water | < 1 mg/mL | [1] |

| DMSO | ~20-88 mg/mL | [1][5][6] |

| Ethanol | ~14-88 mg/mL | [1][5][6] |

| Dimethyl formamide (B127407) (DMF) | ~20 mg/mL | [5][6] |

| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [5][6] |

| In Vivo Formulation 1 | ≥ 2.5 mg/mL | [1][4] |

| In Vivo Formulation 2 | ≥ 2.5 mg/mL | [1][4] |

Note: In Vivo Formulation 1 refers to 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. In Vivo Formulation 2 refers to 10% DMSO, 90% (20% SBE-β-CD in Saline).[1][4]

Experimental Protocols

Accurate and consistent preparation of dosing solutions is critical for the reproducibility of in vivo experiments. GTx-007 is sparingly soluble in aqueous solutions, necessitating the use of co-solvents for oral administration.[5] Below are detailed protocols for two common vehicle formulations.

Protocol 1: Formulation with PEG300 and Tween-80

This protocol utilizes a common vehicle system for poorly water-soluble compounds to create a clear solution for oral gavage.

Materials:

-

GTx-007 powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

Procedure:

-

Prepare Stock Solution: First, dissolve GTx-007 in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[1] Ensure the powder is completely dissolved. Sonication may be used to aid dissolution.[4]

-

Add Co-solvents Sequentially: For the final formulation, the solvents must be added in a specific order.[1]

-

To prepare a final volume of 1 mL with a concentration of 2.5 mg/mL, begin with 100 μL of the 25 mg/mL GTx-007 DMSO stock solution.

-

Add 400 μL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.

-

Add 50 μL of Tween-80 and mix again until the solution is homogeneous.

-

Finally, add 450 μL of sterile saline to reach the final volume of 1 mL. Mix thoroughly.

-

-

Final Solution: The resulting clear solution will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a GTx-007 concentration of ≥ 2.5 mg/mL.[1][4] This formulation is suitable for direct oral administration.

Protocol 2: Formulation with Sulfobutylether-β-cyclodextrin (SBE-β-CD)

This protocol uses a cyclodextrin-based vehicle to improve the solubility and bioavailability of hydrophobic compounds.

Materials:

-

GTx-007 powder

-

Dimethyl sulfoxide (DMSO)

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD)

-

Sterile Saline (0.9% NaCl)

Procedure:

-

Prepare 20% SBE-β-CD Solution: Dissolve 2 g of SBE-β-CD in 10 mL of sterile saline to create a 20% (w/v) solution.[1] Ensure it is fully dissolved. This solution can be stored at 4°C for up to one week.[1]

-

Prepare GTx-007 Stock Solution: Dissolve GTx-007 in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[1]

-

Combine Components:

-

To prepare a final volume of 1 mL with a concentration of 2.5 mg/mL, begin with 100 μL of the 25 mg/mL GTx-007 DMSO stock solution.

-

Add 900 μL of the prepared 20% SBE-β-CD in saline solution.

-

Mix thoroughly until a clear, homogeneous solution is achieved.

-

-

Final Solution: The final formulation will contain 10% DMSO and 90% (20% SBE-β-CD in Saline), with a GTx-007 concentration of ≥ 2.5 mg/mL.[1][4]

Protocol 3: General Procedure for Oral Gavage in Mice

This protocol outlines the standard procedure for administering the prepared GTx-007 formulation to mice.

Materials:

-

Prepared GTx-007 dosing solution

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch curved or straight)

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Calculate Dosage: Weigh each mouse accurately before dosing. Calculate the required volume of the dosing solution based on the mouse's body weight and the target dose in mg/kg. (e.g., for a 10 mg/kg dose in a 25 g mouse, the total dose is 0.25 mg).

-

Prepare Syringe: Draw the calculated volume of the GTx-007 formulation into the syringe. Ensure there are no air bubbles.

-

Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to prevent tracheal administration and injury.

-

Administer Compound: Insert the gavage needle gently into the side of the mouth, advancing it along the esophagus until it reaches the stomach. Administer the solution slowly and steadily.

-

Post-Administration Monitoring: After administration, return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing or lethargy.

Visualizations

The following diagrams illustrate the experimental workflow for preparing GTx-007 and its mechanism of action via the androgen receptor signaling pathway.

Caption: Workflow for preparing and administering GTx-007 for in vivo oral studies.

Caption: Simplified signaling pathway of GTx-007 via the Androgen Receptor (AR).

References

- 1. Andarine (GTx-007) | non-steroidal androgen receptor (AR) agonist | CAS 401900-40-1 | GTx-007; S-4; GTx007; S4 | selective androgen receptor modulator (SARM)|muscle wasting and osteoporosis InvivoChem [invivochem.com]

- 2. medkoo.com [medkoo.com]

- 3. Andarine - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Andarine | C19H18F3N3O6 | CID 9824562 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Andarine S-4 Off-Target Effects: Technical Support & Troubleshooting Guide

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting potential off-target effects of Andarine S-4 in experimental settings.

Frequently Asked Questions (FAQs)

Issue 1: Visual Disturbances in Experimental Subjects

Question: Our animal models treated with Andarine S-4 are showing signs of visual impairment, such as difficulty navigating in low-light conditions. What is the underlying mechanism for this off-target effect?

Answer: Visual disturbances are a notable off-target effect associated with Andarine S-4.[1][2][3] Anecdotal reports often describe a yellow tint to vision and difficulty adjusting to darkness.[2][4] The proposed mechanism involves the binding of the Andarine S-4 molecule to androgen receptors within the retina.[1][2][4] It is hypothesized that this interaction interferes with the phototransduction cascade, leading to altered light and color perception.[4] The precise molecular target within the retina is still an area of active investigation.[4] These effects are generally considered dose-dependent and reversible upon cessation of the compound.[1][5] The discontinuation of Andarine S-4's clinical development was reportedly due to these visual side effects observed in early trials.[6][7]

Issue 2: Hormonal Suppression (LH & FSH)

Question: We have observed a significant decrease in plasma luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels in our rodent models. Is this an expected off-target effect of Andarine S-4?

Answer: Yes, a decrease in LH and FSH levels is a documented effect of Andarine S-4. As a partial agonist of the androgen receptor, S-4 can exert negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis.[8] Preclinical studies in castrated rats have shown that Andarine S-4 administration can significantly decrease elevated plasma LH and FSH levels in a dose-dependent manner.[8] While S-4 is designed to be tissue-selective with minimal androgenic activity, its agonist action in the pituitary is sufficient to cause this suppression.[8] However, the suppression is generally considered minimal compared to that caused by traditional anabolic steroids.[2][9]

Issue 3: Effects on Lipid Profiles and Liver Function

Question: What are the known effects of Andarine S-4 on lipid profiles and liver enzymes in preclinical experiments?